molecular formula C11H13BN2O2 B1591718 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile CAS No. 868944-75-6

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile

Cat. No. B1591718
M. Wt: 216.05 g/mol
InChI Key: MQCFLENJXOMTMS-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile (DMPN) is a boronic acid derivative that has recently become a subject of interest in the scientific community due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and biochemistry. DMPN has been studied for its ability to form stable complexes with metal ions, its ability to act as a catalyst in various reactions, and its potential to be used as a therapeutic agent.

Scientific Research Applications

  • Scientific Field: Material Science

    • Application Summary : The compound 4,5-dimethyl-1,3-dioxol-2-one (DMD2O) is used in the growth of single crystals . These crystals have various applications in electronics and optics .
    • Methods of Application : The single crystal was grown by a slow evaporation method . The phase formation and spectroscopic studies of the grown DMD2O crystal were performed .
    • Results or Outcomes : The vibrational bands were determined by the potential energy distribution (PED) . Nonlinear optical behaviour (NLO) and Hirshfeld surface analysis were performed .
  • Scientific Field: Energy Storage

    • Application Summary : Certain cyclic carbonates and their derivatives, such as 4,5-dimethyl-1,3-dioxol-2-one (DMD2O), are used in the production of lithium-ion batteries .
    • Methods of Application : These compounds are used as electrolyte additives to help form a stable Solid Electrolyte Interface (SEI) on graphite anodes and enhance the performance of lithium-ion batteries .
    • Results or Outcomes : The structure of the SEI significantly impacts the cycle life, power capacity, and safety of lithium-ion batteries .

properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-4-3-5-14-10(9)6-13/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCFLENJXOMTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585997
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile

CAS RN

868944-75-6
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868944-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HM Hansen, M Lysén, M Begtrup, JL Kristensen - Tetrahedron, 2005 - Elsevier
A new and convergent synthesis of azaphenanthridines via an anionic ring closure is reported. Ortho-lithiation/in situ borylation of cyanopyridines produces the corresponding …
Number of citations: 28 www.sciencedirect.com

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